1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-2-one
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Overview
Description
1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-2-one is an organic compound with a complex structure that includes bromomethyl, methylthio, and chloropropanone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-2-one typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a methylthio-substituted aromatic compound, followed by chlorination and subsequent reaction with a propanone derivative. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromomethyl group can be reduced to a methyl group.
Substitution: The bromomethyl and chloropropanone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The methylthio group may also contribute to the compound’s overall reactivity and biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Chloromethyl)-4-(methylthio)phenyl)-3-chloropropan-2-one
- 1-(2-(Bromomethyl)-4-(ethylthio)phenyl)-3-chloropropan-2-one
- 1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-bromopropan-2-one
Uniqueness
1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-2-one is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both bromomethyl and chloropropanone groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H12BrClOS |
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Molecular Weight |
307.63 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-4-methylsulfanylphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H12BrClOS/c1-15-11-3-2-8(4-10(14)7-13)9(5-11)6-12/h2-3,5H,4,6-7H2,1H3 |
InChI Key |
PHFADVYXGUDTIC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)CC(=O)CCl)CBr |
Origin of Product |
United States |
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